2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido-oxazinone core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrido-oxazinone core, followed by the introduction of phenyl and pyrrolidinyl groups through various substitution reactions. Common reagents used in these reactions include phenyl halides, pyrrolidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects. They could serve as lead compounds in drug discovery programs aimed at developing new treatments for various diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Phenyl-substituted pyrrolidines: These compounds have similar phenyl and pyrrolidinyl groups but may have different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-phenyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88809-82-9 |
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Molecular Formula |
C25H27Cl2N3O2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-phenyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H25N3O2.2ClH/c29-25-23(20-12-5-2-6-13-20)30-22-14-9-15-26-24(22)28(25)21(18-27-16-7-8-17-27)19-10-3-1-4-11-19;;/h1-6,9-15,21,23H,7-8,16-18H2;2*1H |
InChI Key |
YEBIAODNUFMQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CC=C2)N3C(=O)C(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
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